![molecular formula C21H12FNO3 B4943729 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide CAS No. 5278-62-6](/img/structure/B4943729.png)
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide
Overview
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. DAF-2 is a valuable tool in studying the role of NO in these processes.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is a non-fluorescent molecule that becomes fluorescent upon reaction with NO. The reaction between N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide and NO results in the formation of a highly fluorescent compound, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide triazole. The fluorescence intensity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide triazole is directly proportional to the amount of NO present in the sample. This property of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide makes it an excellent tool for detecting NO production in cells.
Biochemical and Physiological Effects:
NO plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide has allowed researchers to study the effects of NO on these processes. It has been shown that NO plays a role in the regulation of blood pressure, inflammation, and neuronal function. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide has also been used to study the effects of NO on cancer cells.
Advantages and Limitations for Lab Experiments
The use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide has several advantages in scientific research. It is a highly sensitive probe that allows for the detection of low levels of NO production in cells. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is also relatively easy to use and does not require specialized equipment. However, there are also some limitations to the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide. It is a relatively expensive probe and requires expertise in organic chemistry for its synthesis. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is also susceptible to interference from other reactive species, which can affect the accuracy of the NO measurements.
Future Directions
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide in scientific research. One direction is the development of new probes that are more selective for NO and less susceptible to interference from other reactive species. Another direction is the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide in the development of new therapies for diseases such as cancer and neurodegenerative diseases. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide can also be used in the development of new diagnostic tools for the detection of NO-related diseases. Overall, the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide in scientific research has opened up new avenues for the study of NO and its role in various physiological processes.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide involves the reaction of 2-fluoroaniline with 9,10-anthraquinone-2-carboxylic acid in the presence of a catalyst such as copper(II) triflate. The resulting product is then treated with acetic anhydride to form N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is widely used in scientific research to detect NO production in cells. It has been used in studies on the role of NO in cardiovascular diseases, neurodegenerative diseases, and cancer. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-fluorobenzamide is also used in studies on the mechanism of action of NO and its interaction with other signaling molecules.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECJHXJLPDOKHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385577 | |
Record name | ST50924921 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-fluorobenzamide | |
CAS RN |
5278-62-6 | |
Record name | ST50924921 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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